molecular formula C7H10Cl2N2O B020631 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride CAS No. 51746-82-8

2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride

Cat. No. B020631
CAS RN: 51746-82-8
M. Wt: 136.15 g/mol
InChI Key: OFMCORUCLRVDQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino derivatives of 1-(pyridin-3-yl)ethanone, which is closely related to 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride, has been investigated. For example, Ankati and Biehl (2010) described the microwave-assisted synthesis of various 2-amino derivatives by reacting 1-(2-chloropyridin-3-yl)ethanone with primary amines, yielding products in fair to good yields (Ankati & Biehl, 2010).

Molecular Structure Analysis

Research by Percino et al. (2006) on the molecular and crystal structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, a compound structurally related to 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride, provides insights into the molecular conformation and bonding patterns of such compounds (Percino et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of compounds similar to 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride have been explored. For instance, Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, which are relevant to understanding the chemical behavior of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride (Balderson et al., 2007).

Physical Properties Analysis

The physical properties of related compounds can provide insights into those of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride. For example, research on the synthesis and properties of various pyridine derivatives, such as those by Salimon et al. (2011), contributes to understanding the physical characteristics of similar compounds (Salimon et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride can be aided by studies on similar compounds. For instance, Attaby et al. (2006) investigated the synthesis, reactions, and antiviral activity of various heterocyclic compounds, providing valuable insights into the chemical behavior of analogous substances (Attaby et al., 2006).

Scientific Research Applications

Microwave-Assisted Synthesis

2-Amino derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone were synthesized using microwave-assisted reactions. These compounds were obtained in fair to good yields, showcasing the potential of microwave-assisted synthesis in producing various 2-amino derivatives efficiently (Ankati & Biehl, 2010).

Antimicrobial Activity

The compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized and evaluated for antimicrobial activity. The compound demonstrated significant antimicrobial effects, indicating its potential use in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Complexation and Docking Studies

Complexation reactions involving 2-[(2-aminoethyl)amino]ethanol and pyridine-2-carbaldehyde were studied, and the resulting complexes were analyzed. Docking studies provided insights into the potential interactions of these complexes with biomolecules, suggesting their applicability in targeted therapies or molecular studies (Mardani et al., 2019).

Antiviral Activity

Derivatives of 1-(pyridin-3-yl)ethanone were synthesized and evaluated for their antiviral properties. These compounds exhibited potential antiviral activity, making them candidates for further research in antiviral drug development (Attaby et al., 2006).

Fluorophore Development

Research has been conducted on synthesizing poly-functionalized nicotinonitriles with pyrene and fluorene moieties. These compounds have strong blue-green fluorescence emission, suggesting their application in materials science and other areas requiring environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).

properties

IUPAC Name

2-amino-1-pyridin-3-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMCORUCLRVDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride

CAS RN

51746-82-8
Record name 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
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